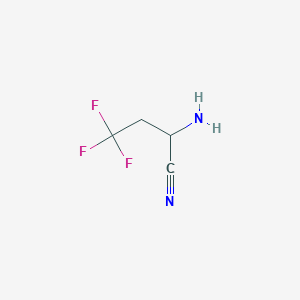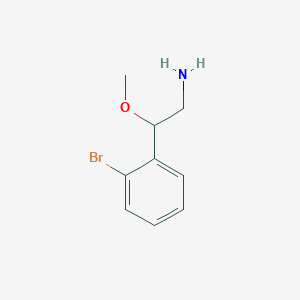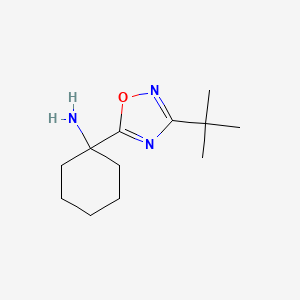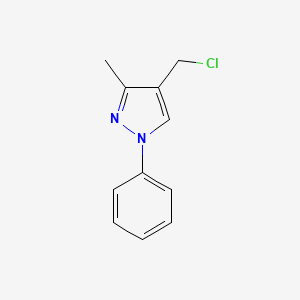
2-Amino-4,4,4-trifluorobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4,4-trifluorobutanenitrile is an organic compound with the molecular formula C4H5F3N2 It is a fluorinated nitrile, which means it contains a nitrile group (-C≡N) and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluorobutanenitrile can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated to produce the desired compound .
Industrial Production Methods
For large-scale production, the same synthetic route can be adapted. The process involves forming the nickel (II) complex with glycine Schiff base, followed by alkylation with trifluoromethyl iodide. The resultant alkylated complex is then disassembled to reclaim the chiral auxiliary and obtain this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4,4-trifluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitrile group into other functional groups such as carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,4,4-trifluorobutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the design of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mechanism of Action
The mechanism by which 2-Amino-4,4,4-trifluorobutanenitrile exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can influence the compound’s binding affinity and specificity to molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: This compound is similar in structure but contains a carboxylic acid group instead of a nitrile group.
2-Amino-4,4,4-trifluorobutanol: This compound has a hydroxyl group instead of a nitrile group.
Uniqueness
2-Amino-4,4,4-trifluorobutanenitrile is unique due to its combination of a nitrile group and three fluorine atoms. This combination imparts distinct chemical properties, such as increased electronegativity and the ability to participate in unique chemical reactions. These properties make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H5F3N2 |
|---|---|
Molecular Weight |
138.09 g/mol |
IUPAC Name |
2-amino-4,4,4-trifluorobutanenitrile |
InChI |
InChI=1S/C4H5F3N2/c5-4(6,7)1-3(9)2-8/h3H,1,9H2 |
InChI Key |
OASWSWVWYJBREJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C#N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol](/img/structure/B13304816.png)
![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)

![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)




![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)

amine](/img/structure/B13304875.png)


